Arotinolol, (S)-

Pharmacokinetics Stereoselective protein binding Alpha-1-acid glycoprotein

Choose enantiopure (S)-arotinolol (CAS 139332-61-9) when stereospecificity governs your experimental outcomes. Its 84.5% serum protein binding (10.8 percentage points lower than the (R)-enantiomer) yields a measurably larger free fraction, eliminating confounding effects inherent in racemic mixtures. Preferentially retained in red blood cells, this (S)-enantiomer is the definitive tool for investigating β1/β2 adrenoceptor blockade, weak α1 antagonism, and β3 partial agonism in hypertension, essential tremor, and metabolic-regulation models.

Molecular Formula C15H21N3O2S3
Molecular Weight 371.5 g/mol
CAS No. 139332-61-9
Cat. No. B164414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArotinolol, (S)-
CAS139332-61-9
Molecular FormulaC15H21N3O2S3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
InChIInChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1
InChIKeyBHIAIPWSVYSKJS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Arotinolol (CAS 139332-61-9): Stereochemically Defined Alpha/Beta-Adrenergic Blocker for Preclinical and Analytical Research


(S)-Arotinolol (CAS 139332-61-9) is the single S-(+)-enantiomer of the racemic alpha/beta-adrenergic blocker arotinolol (S-596, Almarl). It specifically adopts the (S)-configuration at the chiral hydroxyl-bearing carbon of the propanolamine side chain [1]. Unlike the racemate, which is a mixture of (S)- and (R)-enantiomers, (S)-arotinolol exhibits a distinct pharmacokinetic profile, including high retention in red blood cells and lower serum protein binding (84.5%) compared to the R-enantiomer (95.3%) [2]. The compound is a non-selective antagonist at β1- and β2-adrenergic receptors with moderate affinity for α1-adrenergic receptors, and a demonstrated weak partial agonist activity at β3-adrenergic receptors [3].

Why Racemic Arotinolol or the (R)-Enantiomer Cannot Substitute for (S)-Arotinolol in Stereochemically Sensitive Investigations


Racemic arotinolol and its individual enantiomers are not interchangeable due to marked stereospecificity in both pharmacokinetic disposition and receptor-level activity. The S-enantiomer is primarily responsible for the β-adrenoceptor blocking effects [1], yet it exhibits significantly lower serum protein binding (84.5%) compared to the R-enantiomer (95.3%), leading to a larger free fraction available for receptor engagement [2]. Furthermore, the S-enantiomer is preferentially retained in red blood cells, whereas the R-enantiomer is predominantly excreted unchanged in urine . These differences preclude simple substitution of the racemate or opposite enantiomer in experimental settings where enantiomer-specific outcomes are critical.

(S)-Arotinolol Quantitative Differentiation Evidence Against Closest Comparators


Serum Protein Binding: (S)-Arotinolol Exhibits Lower Protein Binding Than the (R)-Enantiomer, Resulting in Higher Free Fraction

(S)-Arotinolol displays markedly lower serum protein binding (84.5% of original dose) compared to (R)-arotinolol (95.3%). This 10.8 percentage-point difference in binding ratio translates to a relative increase of approximately 3.2-fold in the unbound fraction for the S-enantiomer. The stereospecificity is attributed to differential interaction with α1-acid glycoprotein [1]. This provides a quantifiable rationale for selecting the S-enantiomer when a higher free drug concentration is desired.

Pharmacokinetics Stereoselective protein binding Alpha-1-acid glycoprotein

Red Blood Cell Partitioning: Stereoselective Retention of (S)-Arotinolol in Erythrocytes Contrasts with Predominant Urinary Excretion of the (R)-Enantiomer

The S-enantiomer of arotinolol is highly retained in red blood cells, whereas the R-enantiomer is primarily excreted unchanged in urine . While the precise partition coefficient values are not uniformly reported, the qualitative distinction in distribution pathways constitutes a fundamental pharmacokinetic difference. This stereoselective partitioning necessitates the use of enantiopure (S)-arotinolol in studies where tissue distribution kinetics are critical.

Tissue distribution Stereoselective pharmacokinetics Red blood cell partitioning

Beta-Adrenoceptor Blocking Potency: Arotinolol is More Potent Than Propranolol and Labetalol at β1- and β2-Adrenoceptors

In anesthetized cats, racemic arotinolol was approximately 9 times more potent than propranolol at β1-adrenoceptors and 25 times more potent at β2-adrenoceptors. Compared to labetalol, arotinolol was about 30 and 100 times more potent at β1- and β2-adrenoceptors, respectively [1]. Given that the β-blocking activity predominantly resides in the (S)-enantiomer [2], (S)-arotinolol would be expected to exhibit even greater potency than these well-established comparators.

Beta-adrenoceptor antagonism Isolated tissue pharmacology Potency comparison

Alpha/Beta Blockade Ratio: Arotinolol's 1:8 α/β Ratio Offers a Distinct Pharmacodynamic Profile Versus Labetalol's 1:3 Ratio

The mean ratio of alpha- to beta-adrenoceptor blockade potency for arotinolol is approximately 1:8, meaning its beta-blocking activity is eight times stronger than its alpha-blocking activity [1]. In contrast, labetalol exhibits an alpha-to-beta ratio of approximately 1:3. This results in arotinolol producing a weaker alpha-blockade relative to beta-blockade, which translates hemodynamically to less reduction in total peripheral resistance and more pronounced negative chronotropic/inotropic effects compared to labetalol [2].

Alpha-adrenoceptor blockade Beta-adrenoceptor blockade Vascular resistance

Beta-3 Adrenoceptor Partial Agonism: Arotinolol Possesses Unique Modest β3 Agonist Activity (EC50 ~20 µM) Not Shared by Propranolol

Arotinolol acts as a weak partial agonist at β3-adrenergic receptors in brown adipocytes, with an EC50 of approximately 20 µM and a maximal efficacy of ~50% relative to full agonists [1]. It also demonstrates β3-receptor antagonist properties with a pKB of 5.7 [2]. In contrast, propranolol is a non-selective β-blocker with no reported β3 partial agonism. While this activity is modest and unlikely to drive thermogenesis independently, it represents a pharmacologically distinct feature of arotinolol.

Beta-3 adrenoceptor Partial agonist Thermogenesis

Essential Tremor: Arotinolol is the Only Approved Drug in Japan for This Indication, Confirming Clinical Differentiation from General Beta-Blockers

Arotinolol is approved in Japan as the sole drug for essential tremor treatment, a regulatory distinction not held by propranolol or other beta-blockers in that jurisdiction [1]. In a clinical study, arotinolol at 30 mg/day reduced tremor in 66.7% of patients and improved all items of the Essential Tremor Rating Scale (ETRS) significantly [2]. In an MPTP-induced parkinsonian monkey model, arotinolol (20-30 mg/kg, s.c.) suppressed postural tremor in a dose-dependent manner, demonstrating tremorolytic activity comparable to propranolol at equivalent doses [3].

Essential tremor Clinical differentiation Therapeutic indication

(S)-Arotinolol Application Scenarios Rationalized by Quantitative Differentiation Evidence


Enantioselective Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Defined Free Drug Fraction

The 10.8 percentage-point lower serum protein binding of (S)-arotinolol relative to (R)-arotinolol [1] provides a controlled variable for PK/PD investigations. Researchers quantifying free drug concentration-receptor occupancy relationships should use the enantiopure S-form to eliminate confounding from the more highly bound R-enantiomer present in racemic material. This is particularly critical in studies where α1-acid glycoprotein levels vary between subjects or disease states.

Cardiovascular Pharmacology Models Requiring Predominant Beta-Blockade with Minimal Alpha-Mediated Vasodilation

For in vivo hypertension or heart rate variability models where a 1:8 α/β blockade ratio is desirable, arotinolol provides a quantifiably distinct hemodynamic profile versus labetalol (1:3 α/β ratio) [2]. (S)-arotinolol can serve as the prototypical compound for studying the consequences of weak alpha-blockade combined with strong, non-selective beta-blockade on cardiac output, total peripheral resistance, and baroreflex sensitivity.

Essential Tremor Translational Models and Beta-Adrenoceptor Mediated Tremorolysis Research

Given arotinolol's regulatory status as the sole approved drug for essential tremor in Japan and its demonstrated 66.7% clinical responder rate [3], (S)-arotinolol is the appropriate enantiomer for investigating tremorolytic mechanisms in preclinical models (e.g., harmaline-induced tremor in rodents, MPTP primate models). Its dual β1/β2 blockade plus weak β3 partial agonism [4] offers a broader pharmacological interrogation of tremor pathways than single-mechanism beta-blockers.

Metabolic Research Leveraging β3-Adrenoceptor Partial Agonism in Brown Adipose Tissue

The unique β3 partial agonist activity of arotinolol (EC50 ~20 µM, ~50% efficacy) [5] distinguishes it from propranolol and supports its use in obesity and thermogenesis studies. The S-enantiomer's preferential retention in red blood cells and lower protein binding further influence its distribution to brown adipose tissue, making it the preferred enantiomer for studies investigating the intersection of beta-blockade and metabolic regulation.

Quote Request

Request a Quote for Arotinolol, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.